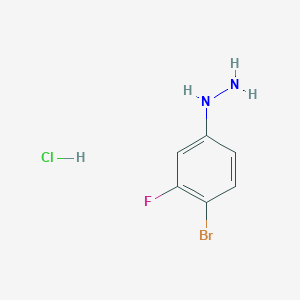

(4-Bromo-3-fluorophenyl)hydrazine hydrochloride

描述

(4-Bromo-3-fluorophenyl)hydrazine hydrochloride (CAS: 1420685-39-7) is a halogenated arylhydrazine derivative with the molecular formula C₆H₇BrClFN₂ and a molecular weight of 241.49 g/mol . It is primarily used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds such as triazoles and pyrazolines, which are critical intermediates in pharmaceutical research (e.g., GSK8175, an antiviral candidate) . The compound requires storage at 2–8°C under inert conditions to prevent decomposition .

属性

IUPAC Name |

(4-bromo-3-fluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFXALMOWDDZMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)F)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696747 | |

| Record name | (4-Bromo-3-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865705-44-8 | |

| Record name | (4-Bromo-3-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(4-Bromo-3-fluorophenyl)hydrazine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrClFN

- Molecular Weight : Approximately 241.49 g/mol

- Functional Groups : The compound contains a hydrazine moiety, bromine, and fluorine substituents on a phenyl ring, which contribute to its reactivity.

Biological Activities

Hydrazines are known for various biological activities, including:

- Antimicrobial Activity : Certain hydrazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit microbial growth effectively.

- Cytotoxicity : The compound's ability to induce cytotoxic effects on cancer cell lines has been investigated. Preliminary assays suggest potential in inhibiting tumor growth .

- Enzyme Inhibition : The hydrazine functional group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of their activity.

The specific mechanism of action for this compound remains under investigation. However, its reactivity is attributed to:

- Nucleophilic Substitution Reactions : The presence of halogens allows for nucleophilic substitution, which can lead to the formation of various derivatives.

- Covalent Bond Formation : The hydrazine group can interact with proteins and enzymes, potentially altering their function and leading to therapeutic effects.

Synthesis Methods

Synthesis of this compound can be achieved through several methods:

- Direct Halogenation : Starting from 3-fluoroaniline, bromination can be performed to introduce the bromine atom.

- Hydrazone Formation : Reacting the resultant halogenated aniline with hydrazine hydrate can yield the desired hydrazine derivative.

Research Findings and Case Studies

Recent studies have highlighted the potential of this compound in drug discovery:

科学研究应用

Organic Synthesis

(4-Bromo-3-fluorophenyl)hydrazine hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the formation of more complex organic molecules through various reactions such as oxidation, reduction, and substitution. For instance, it can be oxidized to form azo compounds or reduced to yield corresponding amines.

| Reaction Type | Major Products |

|---|---|

| Oxidation | Azo compounds |

| Reduction | Amines |

| Substitution | Substituted phenyl derivatives |

Medicinal Chemistry

This compound has garnered attention for its potential use in drug development. Its unique structure allows it to interact with biological targets effectively, making it a candidate for the synthesis of pharmaceuticals aimed at treating various diseases.

- Antitumor Activity : Research indicates that this compound exhibits significant antitumor properties by inducing apoptosis and inhibiting cellular proliferation in cancer cell lines.

- Enzyme Inhibition : The compound is investigated for its ability to inhibit specific enzymes, which is crucial for developing therapeutic agents targeting diseases like Alzheimer's disease through butyrylcholinesterase (BChE) inhibition .

The compound's biological activities are attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to modifications that alter enzyme activity, making it valuable in biochemical research.

Industrial Applications

In industrial settings, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity allows it to serve as an intermediate in various chemical manufacturing processes.

Case Study 1: Antitumor Efficacy

A study demonstrated that this compound showed significant cytotoxic effects against several cancer cell lines. The compound was tested at various concentrations, revealing dose-dependent inhibition rates of cancer cell growth .

Case Study 2: Enzyme Inhibition

In another study focused on BChE inhibitors, derivatives of this compound were synthesized and evaluated for their inhibitory activities. The results indicated that specific modifications enhanced binding affinity and selectivity towards BChE over acetylcholinesterase (AChE), suggesting potential therapeutic applications in neurodegenerative diseases .

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Group Variations

The reactivity and applications of arylhydrazine hydrochlorides depend on the position and nature of substituents. Below is a comparative analysis with key analogs:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The 3-fluoro and 4-bromo substituents in the target compound enhance electrophilicity, making it more reactive in cyclocondensation reactions compared to analogs with only bromo or methoxy groups .

- Steric Effects: Ortho-substituted derivatives (e.g., 2-bromo-6-fluoro) exhibit reduced reactivity due to steric hindrance .

- Solubility: Methoxy or ethyl groups improve solubility in organic solvents but may require harsher reaction conditions .

Physicochemical Properties

Critical Analysis of Discrepancies and Availability

- Discontinued Status : lists (4-Bromo-3-fluorophenyl)hydrazine (without HCl) as discontinued, but the hydrochloride salt remains available from suppliers like GLPBIO and CymitQuimica .

- Cost and Accessibility : Bromo-fluoro derivatives are costlier (e.g., $120–150/g ) than simpler phenylhydrazines due to complex synthesis and halogenation steps .

常见问题

Q. What are the optimal synthetic routes for preparing (4-bromo-3-fluorophenyl)hydrazine hydrochloride, and how can purity be validated?

Methodological Answer: The compound is typically synthesized via diazotization followed by hydrazine substitution. A common approach involves reacting 4-bromo-3-fluoroaniline with sodium nitrite under acidic conditions (e.g., HCl) to form the diazonium salt, which is then reduced using stannous chloride or other reducing agents. Post-synthesis, purification via recrystallization (ethanol/water mixtures) is recommended. Validate purity using HPLC (≥98% purity threshold) and confirm structural integrity via -NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and FT-IR (N-H stretch ~3300 cm) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy: Use -NMR and -NMR to resolve aromatic and hydrazine protons/carbons. For example, the hydrazine -NH group appears as a broad singlet in -NMR.

- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL for refinement) to determine crystal structure. The bromine and fluorine substituents enhance anomalous scattering, aiding in phase determination .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (expected [M+H] at m/z 253.95 for CHBrFN) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Toxicity Mitigation: Hydrazine derivatives exhibit hemolytic anemia risks. Use PPE (gloves, goggles, lab coats) and work in a fume hood. Monitor airborne exposure (OSHA PEL: 0.1 ppm) .

- Storage: Store in airtight containers at 2–8°C under inert gas (N) to prevent oxidation.

- Spill Management: Neutralize with 10% acetic acid, then absorb with vermiculite .

Advanced Research Questions

Q. How does the electronic nature of the 4-bromo-3-fluorophenyl group influence its reactivity in nucleophilic addition reactions?

Methodological Answer: The electron-withdrawing Br and F groups activate the phenyl ring toward electrophilic substitution but deactivate it toward nucleophilic attack. In hydrazine-mediated cyclization (e.g., forming pyrazoles), the substituents direct regioselectivity. For mechanistic studies, use DFT calculations (Gaussian 16) to map electron density and predict reactive sites. Experimental validation via kinetic isotope effects (KIEs) can confirm proposed pathways .

Q. What strategies are effective for analyzing and mitigating byproducts in reactions involving this compound?

Methodological Answer:

Q. Can computational modeling predict the crystallographic packing and stability of this compound?

Methodological Answer: Yes. Use Mercury (CCDC) to simulate packing motifs from crystallographic data. Lattice energy calculations (PIXEL method) quantify intermolecular interactions (e.g., H-bonding between -NH and Cl). Compare with experimental data from SHELXL-refined structures to validate models .

Q. How can the biological activity of derivatives synthesized from this compound be systematically evaluated?

Methodological Answer:

- Target Validation: Screen derivatives against enzyme targets (e.g., aminopeptidase N) using fluorescence-based assays.

- SAR Studies: Modify substituents (e.g., replace Br with I) and compare IC values.

- ADME Profiling: Use Caco-2 cell assays for permeability and microsomal stability tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。